Product packaging for (Z)-2-Chloro-3-(bromomethyl)oxirane(Cat. No.:CAS No. 129176-04-1)

(Z)-2-Chloro-3-(bromomethyl)oxirane

Cat. No.: B164419
CAS No.: 129176-04-1
M. Wt: 171.42 g/mol
InChI Key: CYVGBDSVULTHJK-PWNYCUMCSA-N
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Description

Significance of Halogenated Oxiranes as Versatile Synthetic Intermediates

Halogenated oxiranes are a class of exceptionally useful intermediates in organic synthesis, primarily due to the combination of a strained epoxide ring and one or more halogen substituents. nih.gov The inherent polarity and angular strain of the three-membered oxirane ring make it highly susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce new functional groups and build molecular complexity. nih.govnih.govmasterorganicchemistry.com This reactivity makes epoxides in general valuable precursors for a wide range of products. ontosight.ainih.gov

The inclusion of halogens enhances this synthetic utility in several ways:

Activation of the Oxirane Ring: Electron-withdrawing halogens can influence the electrophilicity of the adjacent carbon atoms in the oxirane ring, often directing the regioselectivity of nucleophilic attack. nih.gov

Multiple Reactive Sites: Dihalogenated oxiranes, such as the title compound, possess multiple sites for chemical transformation. Reactions can occur via ring-opening of the epoxide or through nucleophilic substitution at the halogenated side chain. ontosight.ai

Introduction of Halogen Atoms: These molecules serve as a direct source for incorporating halogen atoms into a target structure, which is a common feature in many biologically active natural products and pharmaceuticals. nih.govresearchgate.net

The ring-opening of epoxides can proceed under either acidic or basic conditions, typically following SN2-like mechanisms, which allows for stereospecific transformations. researchgate.nettransformationtutoring.com This controlled reactivity enables chemists to use halogenated oxiranes as key building blocks in the synthesis of complex molecules such as alkaloids, terpenoids, and various bioactive compounds. nih.gov

Table 2: General Reaction Pathways for Halogenated Oxiranes
Reaction TypeConditionsDescriptionReference
Acid-Catalyzed Ring OpeningAcidic (e.g., H⁺)The epoxide is first protonated, followed by nucleophilic attack on the more substituted carbon. The reaction results in trans-stereochemistry. transformationtutoring.comresearchgate.net
Base-Catalyzed Ring OpeningBasic (e.g., OH⁻, RO⁻)The nucleophile directly attacks the less sterically hindered carbon of the epoxide ring via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. masterorganicchemistry.comtransformationtutoring.com
Halide Ion Ring OpeningHalide salts (e.g., LiBr, MgCl₂)A halide ion acts as the nucleophile, opening the epoxide to form a halohydrin. Regioselectivity can be controlled by electronic factors or directing groups. nih.gov
Organometallic Reagent OpeningGrignard (RMgX), Organolithium (RLi)These strong nucleophiles attack the least substituted carbon, similar to base-catalyzed opening, to form new carbon-carbon bonds. transformationtutoring.com

Strategic Importance of the (Z)-Configuration in Stereoselective Organic Transformations

Stereochemistry is a critical aspect of chemical synthesis, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its physical, chemical, and biological properties. numberanalytics.com The designation (Z) for 2-Chloro-3-(bromomethyl)oxirane refers to the specific arrangement of the substituents around the oxirane ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, the chlorine atom and the bromomethyl group are the higher-priority substituents on their respective carbons. The (Z) notation, from the German zusammen (together), signifies that these two groups are located on the same side of the ring plane. ontosight.ailibretexts.org

The strategic importance of using a stereochemically pure starting material like the (Z)-isomer is immense in stereoselective synthesis. numberanalytics.com When a chiral molecule is synthesized, controlling the stereochemistry of each new chiral center is paramount.

Predictable Product Stereochemistry: Many reactions involving epoxides, particularly SN2 ring-opening, are stereospecific. This means the stereochemistry of the starting material directly determines the stereochemistry of the product. For instance, a nucleophilic attack on a (Z)-epoxide will lead to a product with a predictable and specific three-dimensional structure due to the inversion of configuration at the site of attack. nih.govtransformationtutoring.com

Access to Specific Isomers: In drug development and natural product synthesis, often only one specific stereoisomer exhibits the desired biological activity. Using a pure enantiomer or diastereomer like (Z)-2-Chloro-3-(bromomethyl)oxirane as a starting point is an efficient strategy to synthesize the target molecule without contamination from other inactive or unwanted stereoisomers. mdpi.comacs.org

Avoidance of Complex Separations: Beginning a synthesis with a racemic (a 50:50 mixture of enantiomers) or mixed-isomer starting material often leads to a complex mixture of products that can be difficult and costly to separate. Employing a stereochemically defined intermediate simplifies the reaction outcome and subsequent purification processes. nih.gov

Overview of Academic Research Trajectories for Complex Oxirane Systems

Academic research into complex oxirane systems remains a vibrant and evolving area of organic chemistry, driven by the need for more efficient and selective synthetic methods. researchgate.net The focus largely revolves around the stereocontrolled synthesis of epoxides and their subsequent transformation into valuable, highly functionalized molecules. google.com

Key research trajectories include:

Development of Asymmetric Epoxidation Methods: Building upon foundational work like the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, researchers continue to develop new catalytic systems. nih.govquimicaorganica.org This includes organocatalysis and catalysis with novel transition-metal complexes to achieve high enantioselectivity for a broader range of substrates under milder conditions. nih.govorganic-chemistry.org

Catalytic Enantioselective Ring-Opening: A major focus is the development of catalysts that can facilitate the ring-opening of simple, achiral meso-epoxides or racemic epoxides with high degrees of regio- and enantioselectivity. nih.govnih.govacs.org This allows for the creation of chiral products from readily available starting materials.

Biocatalytic Approaches: There is growing interest in using enzymes for epoxide synthesis and transformation. Halohydrin dehalogenases, for example, have been engineered to perform stereoselective cyclizations of haloalcohols to form chiral epoxides or to catalyze the kinetic resolution of racemic epoxides. nih.gov

Applications in Total Synthesis: Complex oxiranes are frequently used as pivotal intermediates in the total synthesis of biologically active natural products. nih.govnih.gov Research in this area demonstrates the practical utility of newly developed synthetic methods and pushes the boundaries of molecular construction. mdpi.com

Computational Studies: Theoretical and computational studies are increasingly used to understand the mechanisms of epoxide reactions, predict the stereochemical outcomes, and design more effective catalysts. researchgate.netresearchgate.net

These research efforts continually expand the synthetic chemist's toolkit, enabling the construction of ever-more complex and functionally diverse molecules from versatile oxirane precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4BrClO B164419 (Z)-2-Chloro-3-(bromomethyl)oxirane CAS No. 129176-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129176-04-1

Molecular Formula

C3H4BrClO

Molecular Weight

171.42 g/mol

IUPAC Name

(2S,3S)-2-(bromomethyl)-3-chlorooxirane

InChI

InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2/t2-,3-/m1/s1

InChI Key

CYVGBDSVULTHJK-PWNYCUMCSA-N

SMILES

C(C1C(O1)Cl)Br

Isomeric SMILES

C([C@@H]1[C@@H](O1)Cl)Br

Canonical SMILES

C(C1C(O1)Cl)Br

Synonyms

(2S,3S)-2-(bromomethyl)-3-chloro-oxirane

Origin of Product

United States

Advanced Synthetic Methodologies for Z 2 Chloro 3 Bromomethyl Oxirane

Stereoselective Synthesis of (Z)-2-Chloro-3-(bromomethyl)oxirane Precursors

The cornerstone of a successful synthesis is the stereocontrolled construction of the trisubstituted alkene precursor, specifically a (Z)-1-chloro-2-methyl-1-alkene derivative. Achieving the desired (Z)-geometry is paramount as it dictates the relative stereochemistry of the final oxirane product.

Olefination Strategies for (Z)-α,β-Unsaturated Systems

The creation of (Z)-vinyl halides can be approached through various olefination reactions. While classic Wittig reactions often favor the (Z)-alkene, modifications are typically required to enhance selectivity, especially with α-halo-substituted ylides.

A more robust strategy involves the Wittig-type olefination using polyhalomethanes and phosphine (B1218219) reagents, where the stereoselectivity can be kinetically controlled. Recent studies have demonstrated that the choice of phosphorus(III) reagent and reaction conditions can selectively promote the decomposition of one diastereomeric oxaphosphetane intermediate over the other, leading to high (E/Z) selectivity. nih.gov For instance, the reaction of an aldehyde with a chlorofluoromethyl phosphonium (B103445) ylide can be tuned to favor the (Z)-isomer, although this often requires careful optimization.

Another powerful approach is the Horner-Wadsworth-Emmons (HWE) reaction. By modifying the phosphonate (B1237965) reagent, for example by using bis(2,2,2-trifluoroethyl)phosphonates, the reaction can be strongly biased towards the formation of (Z)-alkenes. While not specifically documented for this exact substrate, this methodology is broadly applicable to a range of aldehydes.

Knoevenagel condensation represents another viable, though less direct, route. researchgate.net This involves the reaction of an aldehyde with an active methylene (B1212753) compound, followed by subsequent transformations to install the chloro and methyl functionalities with the correct geometry.

Table 1: Comparison of Olefination Strategies for (Z)-Alkene Synthesis

MethodReagentsTypical SelectivityNotes
Modified WittigPh₃P, CBrCl₂HModerate to Good (Z)Selectivity is highly substrate and condition dependent.
HWE ReactionStill-Gennari or Ando-type phosphonatesHigh (Z)Generally reliable for a wide range of aldehydes.
Kinetically Controlled WittigPh₂POi-Pr, CBrCl₂H>95:5 (E/Z) possibleRelies on selective intermediate decomposition. nih.gov

Chiral Auxiliary and Chiral Pool Approaches to Enantiopure Intermediates

To produce an enantiomerically pure final product, chirality must be introduced early in the synthesis. This can be achieved using either chiral auxiliaries or by starting with a molecule from the "chiral pool."

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org For instance, an achiral aldehyde precursor could be reacted with a chiral auxiliary, such as an Evans oxazolidinone or a Whitesell trans-2-phenylcyclohexanol, to form a chiral enolate. wikipedia.orgtcichemicals.com Subsequent alkylation or aldol (B89426) reaction would proceed with high diastereoselectivity, controlled by the auxiliary. wikipedia.org After the key bond formations, the auxiliary is cleaved to reveal the enantiopure intermediate, ready for further transformation. wikipedia.org While powerful, this approach adds steps for the attachment and removal of the auxiliary. wikipedia.orgtcichemicals.com

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. tcichemicals.comnih.gov For example, a synthesis could commence from (R)- or (S)-epichlorohydrin, a common chiral building block. acs.org A sequence involving nucleophilic ring-opening, for instance with an organocuprate, followed by oxidation and subsequent olefination steps could establish the required carbon skeleton and stereocenters. acs.orgresearchgate.net This approach is often more step-economical as the initial chirality is inherent to the starting material. nih.gov

Regio- and Diastereoselective Epoxidation Reactions for Oxirane Ring Formation

With the (Z)-alkene precursor in hand, the next critical step is the formation of the oxirane ring. The challenge lies in controlling both the regioselectivity (which face of the double bond is oxidized) and the diastereoselectivity, especially when the precursor is already chiral.

Transition Metal-Catalyzed Epoxidation Methodologies

Transition metal catalysts are highly effective for the epoxidation of allylic alcohols and related functionalized olefins. wikipedia.org The Sharpless Asymmetric Epoxidation (SAE) is a landmark reaction for this transformation, utilizing a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like tert-butyl hydroperoxide (TBHP). youtube.comnih.gov

The key advantage of SAE is its predictable stereochemical outcome based on the chirality of the tartrate ligand used. nih.gov For the (Z)-alkene precursor to our target molecule, if it contains an allylic alcohol moiety, SAE would be an excellent choice. The reaction is highly chemoselective, often oxidizing the allylic double bond while leaving other isolated olefins untouched. nih.gov Vanadium and molybdenum complexes are also known to catalyze epoxidations of allylic alcohols with high selectivity, often guided by hydrogen bonding to the hydroxyl group. wikipedia.orgyoutube.com Titanium(III) complexes have also been developed for mild and highly diastereoselective epoxidation of a broad range of allylic alcohols. acs.org

Table 2: Selected Transition Metal-Catalyzed Epoxidation Systems

Catalyst SystemOxidantSubstrate ScopeKey Feature
Ti(OiPr)₄ / DETTBHPPrimary & Secondary Allylic AlcoholsHighly predictable enantioselectivity. youtube.com
Vanadyl acetylacetonateTBHPAllylic AlcoholsHigh diastereoselectivity, sensitive to allylic strain. wikipedia.org
Ti(III) complexesTBHPPrimary, Secondary, & Tertiary Allylic AlcoholsMild conditions, high chemoselectivity. acs.org
(salen)CrN₃TMSN₃meso-EpoxidesUsed for asymmetric ring-opening, not formation. acs.org
Ruthenium-basedH₂O₂Chiral Allylic AlcoholsEffective for selective epoxidation. capes.gov.br

Organocatalytic Approaches to Asymmetric Epoxidation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems. nih.govnih.gov For asymmetric epoxidation, chiral ketones, such as the Shi catalyst (a fructose-derived ketone), are particularly effective. acs.org These catalysts generate a chiral dioxirane (B86890) in situ using an inexpensive stoichiometric oxidant like Oxone (potassium peroxomonosulfate). acs.org

This method has a broad substrate scope, showing high enantioselectivity for various trans-disubstituted and trisubstituted olefins, which are relevant to the precursor of this compound. nih.govacs.org The stereochemical outcome can be rationalized by a spiro transition state model, allowing for predictable synthesis of the desired epoxide enantiomer. nih.gov The Jacobsen-Katsuki epoxidation, using a chiral manganese-salen complex, is another powerful method, particularly effective for (Z)-cis-olefins. youtube.com

Halogenation Strategies for Bromine Introduction at the Methyl Position

The final step in the proposed synthesis is the selective bromination of the methyl group attached to the oxirane ring. This transformation is best accomplished via a free-radical halogenation, as the allylic C-H bonds of the methyl group are weaker and more susceptible to radical abstraction than other C-H bonds in the molecule.

N-Bromosuccinimide (NBS) is the reagent of choice for this type of allylic bromination. organic-chemistry.orgmasterorganicchemistry.comchadsprep.com The reaction is typically initiated by light (hν) or a radical initiator like AIBN or benzoyl peroxide. A key advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. masterorganicchemistry.comyoutube.com This is crucial because high concentrations of Br₂ could lead to electrophilic addition across any remaining double bonds, while HBr could catalyze the undesired ring-opening of the epoxide. chadsprep.comnih.gov

The mechanism proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized allylic radical. chadsprep.comyoutube.com This radical then reacts with a molecule of Br₂ (generated from NBS and trace HBr) to form the final product and propagate the radical chain. youtube.com Care must be taken to control the reaction conditions to avoid side reactions and ensure high regioselectivity for the desired bromomethyl product.

Selective Bromination Techniques

A key step in the synthesis of this compound could involve the selective bromination of a suitable precursor. A plausible strategy would be the epoxidation of (Z)-1-bromo-3-chloro-1-propene. However, the synthesis of this precursor itself requires a selective bromination step. A more common approach would be to start with a more readily available chloro-alkene and introduce the bromine atom at the allylic position.

One of the most effective methods for selective allylic bromination is the Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. missouri.eduhandwiki.org The reaction proceeds via a free radical chain mechanism. The low concentration of bromine maintained by NBS in the reaction mixture is crucial to favor allylic substitution over the competing electrophilic addition to the double bond. masterorganicchemistry.com

For the synthesis of a precursor to this compound, one could envision starting with (Z)-3-chloro-1-propene. The selective bromination of the methyl group would yield the desired (Z)-1-bromo-3-chloro-1-propene. The stereochemistry of the starting alkene is critical, as the epoxidation step typically retains the stereochemistry of the double bond.

Table 1: Representative Conditions for Allylic Bromination using NBS

Substrate Brominating Agent Initiator/Conditions Solvent Yield (%) Reference
Cyclohexene NBS Benzoyl Peroxide, reflux CCl₄ 80-87 missouri.edu
1-Octene NBS AIBN, UV light CCl₄ 75 handwiki.org

This table presents generalized conditions for allylic bromination and is intended to be illustrative of the Wohl-Ziegler reaction conditions.

Post-Epoxidation Halogenation Methods

An alternative synthetic strategy involves the formation of a simpler epoxide, followed by the introduction of the chloro and bromo functionalities. This approach, known as post-epoxidation halogenation, often involves a sequence of ring-opening and ring-closing reactions. For instance, one could start with (Z)-2-methyl-3-chlorooxirane. The challenge then lies in the regioselective bromination of the methyl group without affecting the epoxide ring or the existing chloro-substituent.

A more viable post-epoxidation strategy would involve the regioselective ring-opening of a suitable epoxide precursor with halogenating agents. A variety of reagents are known to convert epoxides to vicinal halohydrins. nih.govresearchgate.net The choice of reagent and reaction conditions can control the regioselectivity of the ring-opening. For unsymmetrical epoxides, nucleophilic attack in basic or neutral conditions typically occurs at the less sterically hindered carbon (an SN2-type mechanism). libretexts.org In contrast, under acidic conditions, the attack often favors the more substituted carbon that can better stabilize a partial positive charge in the transition state (an SN1-type mechanism). libretexts.org

For example, starting with a precursor like 2-methyloxirane, one could envision a two-step halogenation. This might involve a regioselective ring-opening to introduce a chlorine at C2 and a hydroxyl at C3, followed by conversion of the C3-methyl group to a bromomethyl group, and finally, an intramolecular Williamson ether synthesis to reform the epoxide ring. However, controlling the stereochemistry throughout this multi-step process would be a significant challenge.

A more direct approach for post-epoxidation halogenation is the use of catalytic systems that can facilitate the ring-opening with elemental halogens under mild conditions. For example, meso-tetraphenylporphyrins (H₂TPP) have been shown to catalyze the highly regioselective ring-opening of epoxides with elemental iodine and bromine, affording β-haloalcohols in high yields. nih.gov Similarly, cerium(III) chloride has been used for the efficient and regioselective conversion of epoxides to the corresponding β-halohydrins. researchgate.net

Table 2: Reagents for Regioselective Ring-Opening of Epoxides

Epoxide Substrate Reagent System Product Type Key Features Reference
Styrene Oxide I₂ or Br₂ / H₂TPP β-halohydrin High regioselectivity, mild, neutral conditions nih.gov
1,2-Epoxyoctane CeCl₃·7H₂O / NaI β-iodohydrin High regioselectivity, mild conditions researchgate.net
Various Epoxides PPh₃ / N-Halo-succinimide vic-halo alcohol Highly regioselective researchgate.net

This table summarizes various reagent systems for the ring-opening of epoxides to form halohydrins, which are key intermediates in potential post-epoxidation halogenation strategies.

Novel Synthetic Routes and Optimized Protocols for this compound

The development of novel synthetic routes for complex molecules like this compound is driven by the need for greater efficiency, sustainability, and scalability. Research in this area focuses on minimizing waste, avoiding hazardous reagents, and improving control over stereochemistry.

Development of More Efficient and Sustainable Synthetic Pathways

A key focus in modern organic synthesis is the development of "green" methodologies. For the epoxidation step, traditional methods often use peroxyacids like m-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of carboxylic acid waste. More sustainable alternatives utilize catalytic amounts of a transition metal complex with a benign terminal oxidant like hydrogen peroxide (H₂O₂), where the only byproduct is water. nih.gov

Tungsten-based polyoxometalate catalysts, in conjunction with H₂O₂, have been shown to be highly effective for the epoxidation of various alkenes, including biorenewable terpenes. rsc.orgbham.ac.uk These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. rsc.orgbham.ac.uk Another promising approach involves the use of manganese catalysts with H₂O₂, which can achieve high selectivity for epoxides in short reaction times. nih.gov The use of flow microreactors for these catalytic epoxidations can also improve safety and efficiency by allowing for precise control over reaction parameters and minimizing the volume of hazardous materials at any given time. bham.ac.uk

Table 3: Sustainable Catalytic Systems for Epoxidation

Catalyst System Oxidant Substrate Scope Key Advantages Reference(s)
Tungsten-based polyoxometalate H₂O₂ Biorenewable terpenes Solvent-free, catalyst recycling rsc.orgbham.ac.uk
2,2,2-Trifluoroacetophenone H₂O₂ Mono-, di-, and trisubstituted alkenes Organocatalytic, low catalyst loading, environmentally friendly rsc.org
Manganese salts / Bicarbonate H₂O₂ Various aryl-substituted and cyclic alkenes Inexpensive catalyst, use of H₂O₂ nih.gov

This table highlights several modern catalytic systems for epoxidation that offer advantages in terms of sustainability and efficiency.

Challenges in Scalable Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, particularly for a stereochemically complex molecule like this compound.

One of the primary challenges is maintaining stereochemical control. Reactions that provide high diastereoselectivity or enantioselectivity on a small scale may not perform as well when scaled up due to issues with heat and mass transfer. For instance, the Jacobsen-Katsuki asymmetric epoxidation, while powerful, can require very low temperatures to achieve high enantioselectivity, which can be difficult and costly to maintain in large reactors. acs.org

The handling of hazardous reagents, such as elemental halogens, strong acids, and pyrophoric materials, on an industrial scale requires stringent safety protocols and specialized equipment to minimize risks to personnel and the environment. The use of continuous flow chemistry is an emerging strategy to mitigate some of these risks by reducing the amount of hazardous material present at any one time.

Purification is another significant hurdle. The synthesis of this compound could potentially yield a mixture of diastereomers (cis and trans isomers) and other halogenated byproducts. Separating these closely related compounds can be challenging and often requires energy-intensive and costly purification techniques like chromatography or fractional distillation. The development of highly selective catalysts and reaction conditions that minimize byproduct formation is therefore crucial for scalable synthesis. acs.org

Mechanistic Investigations of Z 2 Chloro 3 Bromomethyl Oxirane Reactivity

Nucleophilic Ring-Opening Reactions: Pathways and Stereochemical Outcomes

The reaction of (Z)-2-Chloro-3-(bromomethyl)oxirane with nucleophiles is anticipated to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism, a characteristic feature of epoxide ring-opening under neutral or basic conditions. chemistrysteps.commasterorganicchemistry.com This pathway is driven by the relief of ring strain in the three-membered ether. masterorganicchemistry.com

Regioselectivity of Nucleophilic Attack at C2 versus C3

The presence of two distinct electrophilic carbon centers, C2 and C3, raises the question of regioselectivity. The attack of a nucleophile can theoretically occur at either carbon, leading to two different constitutional isomers. The outcome is governed by a combination of steric hindrance and electronic effects imparted by the chloro and bromomethyl substituents.

The chloro group at C2 is a strongly electron-withdrawing group due to its high electronegativity. quora.comdoubtnut.com This effect renders the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the chloromethyl group is also electron-withdrawing, but its effect on the adjacent C3 carbon is less pronounced compared to the direct effect of the chlorine atom on C2. stackexchange.comacs.org

Steric factors also play a crucial role. The bromomethyl group at C3 is bulkier than the chloro group at C2, which would sterically hinder the approach of a nucleophile to the C3 position. transformationtutoring.com Therefore, under typical SN2 conditions with strong, unhindered nucleophiles, the attack is predicted to preferentially occur at the less sterically hindered and more electronically activated C2 position. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Nucleophile (Nu⁻)Predicted Major ProductRationale
RO⁻ (Alkoxide)2-Alkoxy-1-bromo-3-chloropropan-2-olAttack at the less hindered and electronically activated C2.
RS⁻ (Thiolate)2-Thioalkyl-1-bromo-3-chloropropan-2-olStrong nucleophile, attack at the less hindered C2.
CN⁻ (Cyanide)3-Bromo-4-chloro-3-hydroxybutanenitrileAttack at the less hindered C2.
N₃⁻ (Azide)2-Azido-1-bromo-3-chloropropan-2-olAttack at the less hindered C2.

This table is based on established principles of epoxide reactivity and has been generated for illustrative purposes.

Stereochemical Inversion and Retention Mechanisms during Ring-Opening

A hallmark of the SN2 reaction is the inversion of stereochemistry at the attacked carbon center. masterorganicchemistry.comtransformationtutoring.com In the case of this compound, a nucleophilic attack at either C2 or C3 is expected to proceed with a backside attack, leading to an inversion of the configuration at that center. Given the (Z)-configuration of the starting material, this stereospecificity will dictate the relative stereochemistry of the resulting halohydrin product. For instance, attack at C2 would lead to a product with a specific, predictable stereochemical arrangement of the chloro, bromomethyl, hydroxyl, and nucleophile groups.

Influence of Nucleophile Structure and Reaction Conditions

The nature of the nucleophile and the reaction conditions significantly influence the regioselectivity and rate of the ring-opening reaction. Strong, "soft" nucleophiles, such as thiolates and cyanides, generally favor attack at the less substituted carbon in an SN2 fashion. masterorganicchemistry.com Bulky nucleophiles will exhibit a stronger preference for the less sterically encumbered C2 position.

The solvent can also play a role. Polar aprotic solvents are known to enhance the rate of SN2 reactions. researchgate.net The choice of counter-ion for the nucleophile can also be a factor, though this is a more subtle effect.

Electrophilic Activation and Rearrangement Pathways

The reactivity of this compound can be significantly altered in the presence of electrophiles, such as Lewis acids and protons. core.ac.ukyoutube.com These species can activate the epoxide ring, making it more susceptible to nucleophilic attack and also opening up pathways for rearrangements.

Lewis Acid-Catalyzed Transformations and Rearrangements

Lewis acids can coordinate to the oxygen atom of the epoxide, further polarizing the C-O bonds and enhancing the electrophilicity of the ring carbons. core.ac.ukacs.org This activation can facilitate ring-opening by weaker nucleophiles. researchgate.net

More interestingly, Lewis acid catalysis can promote rearrangements. core.ac.ukrsc.orgresearchgate.net In the case of this compound, coordination of a Lewis acid could induce a 1,2-hydride or 1,2-halide shift, leading to the formation of a carbonyl compound. The regioselectivity of nucleophilic attack can also be altered under Lewis acid catalysis. The developing positive charge in the transition state is better stabilized at the carbon that can better support it. Given the electron-withdrawing nature of the substituents, the stability of a potential carbocationic intermediate at either C2 or C3 would be low, but the relative stability would dictate the preferred site of nucleophilic attack, which may differ from the outcome under basic conditions. pressbooks.pub

Table 2: Potential Products from Lewis Acid-Catalyzed Reactions of this compound

Lewis AcidPotential Product(s)Plausible Mechanism
BF₃·OEt₂1-Bromo-3-chloroacetoneRearrangement via hydride shift.
TiCl₄2-Chloro-1-bromo-3-hydroxypropeneRearrangement/elimination.
ZnCl₂Halohydrins with altered regioselectivityAltered regioselectivity of nucleophilic attack.

This table presents hypothetical outcomes based on known Lewis acid-catalyzed epoxide reactions and is for illustrative purposes.

Proton-Catalyzed Isomerizations and Cyclizations

Under acidic conditions, the epoxide oxygen can be protonated, creating a much better leaving group. masterorganicchemistry.commasterorganicchemistry.com This protonation facilitates ring-opening, even with weak nucleophiles like water or alcohols. The regioselectivity under acidic conditions often favors attack at the carbon atom that can better stabilize a positive charge, which can be the more substituted carbon. pressbooks.pub For this compound, the electronic effects of the substituents would play a key role in determining the site of attack.

Protonation can also initiate isomerization reactions. For instance, a proton-catalyzed opening of the epoxide ring could be followed by intramolecular cyclization, especially if a suitable internal nucleophile is present or can be formed. The presence of the bromo and chloro substituents offers potential for complex reaction cascades under protic conditions.

Intramolecular Cyclizations and Cascade Reactions

The inherent reactivity of the epoxide ring, combined with the presence of a tethered alkyl bromide, creates a fertile ground for intramolecular reactions. These transformations can lead to the formation of novel cyclic and polycyclic systems, often in a highly stereocontrolled manner.

Formation of Fused and Bridged Ring Systems

While specific studies on the intramolecular cyclization of this compound leading to fused and bridged ring systems are not extensively documented in publicly available literature, the reactivity of analogous halo-epoxides provides a strong basis for predicting its behavior. The general principle involves the nucleophilic attack of an atom within the molecule onto one of the electrophilic carbons of the epoxide ring.

In the case of this compound, a potential intramolecular cyclization could be initiated by a nucleophile generated elsewhere in the molecule, or by the participation of one of the halogen atoms themselves under specific conditions. For instance, treatment with a strong, non-nucleophilic base could potentially deprotonate a carbon alpha to a stabilizing group, which could then act as an internal nucleophile.

The stereochemistry of the starting material is crucial in determining the feasibility and outcome of such cyclizations. The (Z)-configuration of the substituents on the oxirane ring will dictate the geometric constraints of the transition state, influencing the size and nature of the resulting fused or bridged ring.

Table 1: Plausible Intramolecular Cyclization Products from this compound Derivatives

Starting Material MoietyReaction ConditionsPotential Product Type
Tethered nucleophile (e.g., alcohol, amine)Base or acid catalysisFused or bridged heterocyclic system
Activated C-H bondStrong baseBicyclic carbocycle

It is important to note that these are predictive pathways based on the known reactivity of similar epoxide systems. Detailed experimental studies are required to fully elucidate the specific outcomes for this compound.

Remote Group Participation in Reaction Mechanisms

The concept of remote group participation, where a functional group that is not directly attached to the reaction center influences the reaction's rate or stereochemistry, is a key consideration in the reactivity of this compound. wikipedia.org The bromomethyl group, and to a lesser extent the chloro substituent, can act as participating groups in the ring-opening of the epoxide.

For instance, during a nucleophilic attack on the epoxide ring, the bromine atom's lone pairs could stabilize the developing positive charge on an adjacent carbon through the formation of a transient bromonium ion-like intermediate. This participation would not only accelerate the reaction but also dictate the stereochemical outcome, often leading to products with retention of configuration at the carbon bearing the bromine.

The efficiency of this participation would depend on several factors, including the solvent polarity and the nature of the incoming nucleophile. While concrete examples for this specific molecule are scarce, the well-established principles of neighboring group participation strongly suggest its relevance. wikipedia.org

Radical and Organometallic Transformations Involving Bromine and Chlorine

The carbon-halogen bonds in this compound provide additional handles for synthetic transformations, particularly through radical and organometallic pathways.

Radical Initiated Ring-Opening and Functionalization

The carbon-bromine bond is significantly weaker than the carbon-chlorine bond and is thus more susceptible to homolytic cleavage to form a radical. This can be achieved using radical initiators such as AIBN (azobisisobutyronitrile) or through photolysis. The resulting radical could then undergo a variety of transformations.

One plausible pathway is a radical-initiated ring-opening of the epoxide. The initially formed bromomethyl radical could, in principle, rearrange or participate in an intramolecular addition to the epoxide ring, although this is less common than intermolecular radical additions to epoxides. A more likely scenario involves the intermolecular reaction of the radical with other species in the reaction mixture, leading to functionalization at the bromomethyl position.

Table 2: Potential Radical Reactions of this compound

Radical InitiatorReactantPotential Product
AIBN, Bu3SnH-Reductive debromination
AIBN, H-donorAlkeneAddition product
Photolysis-Rearrangement or fragmentation products

Further research is necessary to explore the full scope of radical-initiated reactions of this versatile compound.

Cross-Coupling and Substitution Reactions at Halogenated Centers

The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through organometallic cross-coupling reactions. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the bromomethyl position while leaving the chloro-substituted carbon of the oxirane untouched.

These reactions would typically involve the use of a palladium catalyst and a suitable organometallic reagent (e.g., an organoboron, organotin, or terminal alkyne). The choice of ligand on the palladium catalyst can be crucial in optimizing the reaction conditions and preventing unwanted side reactions, such as the opening of the sensitive epoxide ring.

Following a successful cross-coupling at the bromine center, the chlorine atom could potentially be targeted for a second coupling reaction under more forcing conditions, or it could be involved in a subsequent nucleophilic substitution or ring-opening reaction. This stepwise functionalization highlights the synthetic utility of having two different halogen atoms in the molecule.

Table 3: Predicted Outcomes of Selective Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentExpected Site of Reaction
Suzuki CouplingArylboronic acidBromomethyl group
Stille CouplingOrganostannaneBromomethyl group
Sonogashira CouplingTerminal alkyneBromomethyl group

The selective manipulation of the two halogen centers through organometallic transformations presents a powerful strategy for the synthesis of complex molecules from this compound.

Stereochemical Control and Diastereoselectivity in Transformations of Z 2 Chloro 3 Bromomethyl Oxirane

Asymmetric Transformations Utilizing the Oxirane Moiety as a Chiral Synthon

The oxirane ring of (Z)-2-Chloro-3-(bromomethyl)oxirane is a prochiral entity that can be desymmetrized through reactions with various nucleophiles, leading to the formation of new stereocenters. The inherent chirality of the molecule, once a reaction occurs at one of the oxirane carbons, allows it to be used as a chiral synthon for the synthesis of enantiomerically enriched products.

The enantioselective ring-opening of epoxides mediated by chiral catalysts is a powerful strategy for producing optically active compounds. This approach can be applied to this compound to control the formation of specific enantiomers. Chiral Lewis acids, such as metal-salen complexes, have proven effective in activating the epoxide towards nucleophilic attack and inducing facial selectivity. mdpi.com

For instance, the reaction of this compound with a nucleophile in the presence of a chiral chromium-salen catalyst would be expected to proceed via a bimetallic mechanism, where one metal center activates the epoxide while another delivers the nucleophile. acs.org The enantioselectivity of such a reaction is dictated by the specific chiral ligand employed.

Table 1: Hypothetical Chiral Catalyst-Mediated Ring-Opening of this compound This table is illustrative and based on established principles of asymmetric catalysis.

EntryChiral CatalystNucleophile (Nu-)Major Product DiastereomerDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1(R,R)-Cr-salenNaN₃(2S,3R)-2-Azido-3-chloro-1-bromopropane>95:5>98%
2(S,S)-Cr-salenNaN₃(2R,3S)-2-Azido-3-chloro-1-bromopropane>95:5>98%
3(R,R)-Co-salenH₂O (hydrolytic kinetic resolution)Recovered this compoundN/A>99% at 50% conversion
4Chiral Phosphoric AcidIndoleFriedel-Crafts type adduct90:1092%

The data presented in Table 1, while hypothetical for this specific substrate, is based on well-documented applications of these catalyst systems in the asymmetric ring-opening of similar epoxides. mdpi.comacs.org

In the absence of an external chiral catalyst, the inherent stereochemistry of this compound can direct the stereochemical outcome of a reaction. This is known as substrate-controlled diastereoselective synthesis. nih.gov The relative orientation of the substituents on the oxirane ring influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over another.

In reactions proceeding via an SN2 mechanism, the nucleophile will attack from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the attacked stereocenter. masterorganicchemistry.com The presence of the bulky bromomethyl and the electronegative chloro substituents can create steric and electronic biases that favor attack at one of the two epoxide carbons.

Table 2: Expected Diastereoselectivity in Substrate-Controlled Reactions This table illustrates expected outcomes based on general principles of epoxide reactivity.

EntryNucleophileReaction ConditionsExpected Major DiastereomerExpected Diastereomeric Ratio (d.r.)
1NaCNDMF, 50 °C(2R,3S)-3-Chloro-2-cyano-1-bromopropane>80:20
2LiAlH₄THF, 0 °C(S)-1-Bromo-3-chloropropan-2-ol>90:10
3CH₃MgBrEt₂O, -78 °C(2R,3S)-1-Bromo-3-chloro-2-methylpropane>70:30

The diastereoselectivity in these reactions is a consequence of the steric hindrance posed by the substituents on the epoxide ring, which guides the nucleophile to the less hindered carbon.

Control of Multiple Stereocenter Formation in Reaction Products

Reactions of this compound can lead to products with multiple stereocenters. The control over the relative and absolute configuration of these newly formed stereocenters is a significant challenge and a key aspect of its synthetic utility.

When this compound reacts with a nucleophile that itself contains stereocenters, or when the reaction creates more than one new stereocenter, the analysis of the resulting diastereomeric mixture is crucial. Techniques such as high-performance liquid chromatography (HPLC) on chiral stationary phases, gas chromatography (GC) with chiral columns, and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the diastereomeric ratio (d.r.).

For complex adducts, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to elucidate the relative stereochemistry of the product by analyzing through-space correlations between protons.

The determination of the enantiomeric excess (e.e.) of chiral products derived from this compound is essential to evaluate the effectiveness of an asymmetric transformation. The most common methods include:

Chiral HPLC and GC: These chromatographic techniques separate enantiomers, allowing for their quantification and the calculation of the e.e.

NMR Spectroscopy with Chiral Derivatizing Agents: The chiral product can be reacted with a chiral derivatizing agent to form diastereomers that are distinguishable by NMR spectroscopy. For example, Mosher's acid or its derivatives can be used to form diastereomeric esters whose ¹H or ¹⁹F NMR spectra can be used to determine the e.e. researchgate.net

NMR Spectroscopy with Chiral Solvating Agents: In some cases, the addition of a chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Table 3: Common Methods for Enantiomeric Excess Determination

MethodPrincipleAdvantagesLimitations
Chiral HPLC/GCSeparation of enantiomers on a chiral stationary phase.High accuracy and precision.Requires method development for each compound.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR signals.Can be used for a wide range of functional groups.Requires a pure sample and may involve kinetic resolution. researchgate.net
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes.Non-destructive and rapid.The chemical shift difference may be small.

Influence of the (Z)-Geometry on Reaction Stereoselectivity

The (Z)-geometry of the substituents on the oxirane ring of this compound plays a critical role in determining the stereochemical outcome of its reactions. This specific cis-arrangement of the chloro and bromomethyl groups influences the conformational preferences of the molecule and the transition states of its reactions.

In nucleophilic substitution reactions, the (Z)-configuration dictates that the nucleophile will approach the epoxide from the face opposite to the substituents. This leads to a trans-opening of the epoxide ring. libretexts.org The relative stereochemistry of the two vicinal carbons is thus directly controlled by the starting geometry of the epoxide.

For example, in an SN2-type attack, the resulting product will have a specific anti-diastereomeric relationship between the newly introduced nucleophile and the existing substituent on the adjacent carbon. This predictable stereochemical outcome is a direct consequence of the well-defined (Z)-geometry of the starting material, making this compound a valuable stereochemical probe and a building block for stereospecific synthesis.

Conformational Analysis and Steric Effects on Reactive Pathways

A thorough understanding of the conformational analysis of this compound would be the cornerstone for predicting its reactivity. The relative orientation of the chloro and bromomethyl groups in the various puckered conformations of the oxirane ring would determine the steric accessibility of the electrophilic carbon atoms to incoming nucleophiles. In theory, different conformers would present distinct steric environments, leading to preferential attack at one of the two carbons of the epoxide.

The interplay of electronic and steric effects of the chlorine and bromine atoms would further complicate predictions. The electron-withdrawing nature of the halogens would activate the epoxide ring for nucleophilic attack, but their steric bulk would simultaneously hinder the approach of reactants. The "Z" configuration implies that these two groups are on the same side of the ring, which would likely create a sterically crowded face, potentially directing nucleophilic attack to the less hindered face.

Without experimental or computational data, any discussion on the dominant reactive pathways remains speculative. A detailed study would be required to map the energy landscape of the different conformations and the transition states for nucleophilic attack at either C2 or C3.

Remote Stereochemical Induction and Chirality Transfer

The concept of remote stereochemical induction, where a stereocenter influences the outcome of a reaction at a distant site, is a fascinating aspect of asymmetric synthesis. In the context of this compound, if the molecule were enantiomerically pure, the chiral centers at C2 and C3 could potentially direct the stereochemistry of reactions involving the bromomethyl group.

For instance, a nucleophilic substitution on the bromomethyl carbon could proceed with a degree of stereoselectivity dictated by the conformation of the oxirane ring and the spatial arrangement of the chloro substituent. This transfer of chirality from the epoxide ring to the side chain is a powerful tool in organic synthesis. However, the efficiency and sense of this chirality transfer would be highly dependent on the specific reaction conditions and the nature of the nucleophile.

Again, the absence of any published research on the reactions of enantiomerically enriched this compound means that any discussion of chirality transfer is purely theoretical at this stage.

Data Tables

Due to the lack of available research data, no data tables can be generated for the compound .

The Synthetic Versatility of this compound: A Non-Existent Trail in Heterocyclic and Natural Product Synthesis

Despite a comprehensive search of scientific literature and chemical databases, the application of the specific chemical compound this compound as a versatile synthetic building block for chiral heterocyclic compounds and in the total synthesis of complex natural products appears to be undocumented. While the compound is listed in chemical registries with the CAS Number 129176-04-1 for the cis-isomer, no published research could be retrieved that details its use in the construction of chiral pyrrolidines, piperidines, azepanes, furans, tetrahydrofurans, pyrans, or complex polycyclic heterocycles. guidechem.com Similarly, its role as a key intermediate in stereodivergent synthetic routes or as a scaffold in natural product synthesis remains unelucidated in the available scientific literature.

The high degree of functionalization of this compound, featuring both a chloro and a bromomethyl substituent on an oxirane ring, suggests a potential for diverse reactivity. In theory, the epoxide ring is susceptible to nucleophilic attack, and the presence of two different halogens offers sites for sequential reactions. The stereochemistry of the "Z" configuration would be expected to influence the stereochemical outcome of such reactions.

Epoxides, in general, are highly valuable intermediates in organic synthesis due to the ring strain that facilitates ring-opening reactions with a variety of nucleophiles. libretexts.orglibretexts.org The acid- or base-catalyzed opening of the epoxide ring provides a powerful method for introducing two new functionalities with controlled stereochemistry. For instance, the reaction of epichlorohydrin, a structurally related and widely used epoxide, with various nucleophiles is a cornerstone in the synthesis of many pharmaceuticals and polymers. researchgate.netntnu.noorgsyn.org The reactions are often regioselective, with the nucleophile attacking the less substituted carbon under basic or neutral conditions (an SN2-type mechanism) and the more substituted carbon under acidic conditions (an SN1-type mechanism). libretexts.orglibretexts.org

Furthermore, functionalized epoxides are known precursors for the synthesis of both nitrogen- and oxygen-containing heterocycles. nih.govmdpi.comorganic-chemistry.org The intramolecular cyclization of amino alcohols or diols, which can be formed from the ring-opening of epoxides, is a common strategy for constructing five- and six-membered heterocyclic rings.

However, the specific application of this compound for the synthesis of the target molecules as outlined—from simple chiral heterocycles to complex natural products—is not supported by the available scientific evidence. The absence of this compound in the context of the requested synthetic applications within prominent scientific databases suggests that it is either not a commonly utilized building block for these purposes, or its applications are described in proprietary or less accessible literature. Therefore, a detailed and scientifically accurate article on its specific applications as requested cannot be generated at this time.

Applications of Z 2 Chloro 3 Bromomethyl Oxirane As a Versatile Synthetic Building Block

Enabling Access to Structurally Diverse Chemical Libraries

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery and materials science. openaccessjournals.com (Z)-2-Chloro-3-(bromomethyl)oxirane, with its multiple reactive sites, serves as an exceptional starting point for creating a wide array of distinct molecular scaffolds.

Divergent Synthesis Strategies from a Common Oxirane Precursor

Divergent synthesis is a powerful strategy that allows for the creation of a multitude of different compounds from a single, common starting material. The distinct reactivity of the functional groups in this compound can be selectively addressed to achieve a variety of molecular frameworks. The high reactivity of the epoxide ring allows for various nucleophilic substitution and ring-opening reactions. ontosight.ai

The general reactivity of epoxides, such as this compound, allows for reactions with a wide range of nucleophiles. This reactivity can be harnessed in divergent synthesis strategies. For instance, reaction with amines can lead to the formation of amino alcohols, which are important structural motifs in many biologically active compounds. The bromomethyl group can subsequently be displaced by another nucleophile, or the chloro-substituted epoxide can undergo further transformations. This sequential reactivity allows for the systematic construction of diverse molecular libraries.

A hypothetical divergent synthesis from this compound could involve the following pathways:

Path A: Initial Epoxide Ring-Opening. Reaction with a primary amine could lead to the formation of a secondary amino alcohol. Subsequent intramolecular cyclization could yield a substituted morpholine (B109124) or piperazine (B1678402) derivative, depending on the reaction conditions and the nature of the amine.

Path B: Initial Bromomethyl Displacement. The bromomethyl group can be selectively targeted by soft nucleophiles, such as thiolates, to form a thioether. The resulting chloro-substituted epoxide can then be reacted with a different nucleophile, leading to a distinct class of compounds.

Path C: Tandem Reactions. A single nucleophile could potentially react with both the epoxide and the bromomethyl group in a one-pot reaction, leading to the rapid assembly of complex heterocyclic systems.

While specific, documented examples of large-scale library synthesis using this compound are not extensively reported in publicly available literature, the fundamental principles of its reactivity strongly support its potential in this area. The ability to introduce diversity at multiple points of the molecule makes it an attractive starting material for combinatorial chemistry efforts.

Table 1: Potential Divergent Reactions of this compound

NucleophilePotential Initial Reaction SiteResulting IntermediatePotential Final Scaffold
Primary AmineEpoxide RingAmino alcoholMorpholine, Piperazine
ThiolBromomethyl GroupThioether epoxideThio-substituted heterocycle
AzideEpoxide Ring or Bromomethyl GroupAzido alcohol or Azido epoxideTriazole, Aziridine
Grignard ReagentEpoxide RingHalohydrin with new C-C bondFunctionalized acyclic compound

Development of Novel Synthetic Reagents and Catalysts

The unique structural features of this compound also make it a valuable precursor for the synthesis of novel reagents and catalysts, particularly those with applications in asymmetric synthesis.

The development of chiral catalysts is a major focus in modern organic chemistry, as it allows for the selective synthesis of a single enantiomer of a chiral molecule. The stereochemistry of the oxirane ring in this compound can be exploited to generate chiral ligands for metal-based catalysts or to create chiral organocatalysts.

For example, the reaction of this compound with a chiral amine could lead to the formation of a chiral amino alcohol. This amino alcohol can then be further functionalized to create a bidentate or tridentate ligand capable of coordinating to a metal center. The chirality of the ligand can then influence the stereochemical outcome of a reaction catalyzed by the metal complex.

While direct examples of catalysts synthesized from this compound are not readily found in the literature, the synthesis of chiral ligands from similar small, functionalized epoxides is a well-established strategy. The presence of both a chloro and a bromomethyl group offers additional handles for derivatization, potentially leading to the creation of novel catalyst structures with unique reactivity and selectivity.

Table 2: Potential Catalyst Scaffolds from this compound

Chiral Moiety SourceReaction with this compoundPotential Ligand/Catalyst Type
Chiral AmineRing-opening of epoxideChiral Amino Alcohol Ligand
Chiral DiolReaction with bromomethyl groupChiral Diether Ligand
Proline DerivativeReaction with epoxide and/or bromomethyl groupChiral Organocatalyst

Computational and Theoretical Studies on Z 2 Chloro 3 Bromomethyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, typically using Density Functional Theory (DFT) or ab initio methods, would be the starting point for a computational investigation of this molecule.

FMO theory is a fundamental concept in predicting the reactivity of a molecule. This analysis would involve calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

A hypothetical data table for FMO analysis might look like this:

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Value

The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO would likely be distributed around the electrophilic carbon atoms of the oxirane ring and the carbon atom of the bromomethyl group.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface.

Negative regions (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. In (Z)-2-Chloro-3-(bromomethyl)oxirane, this would likely be concentrated around the oxygen and chlorine atoms.

Positive regions (typically colored blue) indicate areas of low electron density (electron-deficient), which are prone to nucleophilic attack. These regions would be expected on the carbon atoms of the oxirane ring due to the electron-withdrawing effects of the oxygen, chlorine, and bromine atoms.

Neutral regions (typically colored green) represent areas with a balanced charge.

Analysis of the ESP map would provide insights into the molecule's polarity and its potential for intermolecular interactions.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism and energetics.

The strained three-membered oxirane ring is susceptible to ring-opening reactions by nucleophiles. Computational modeling could be employed to study the energetics of this process. This would involve:

Calculating the geometries and energies of the reactants, transition states, and products.

Determining the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

A hypothetical data table for reaction energetics might include:

Reaction SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition StateCalculated Value
ProductsCalculated Value

The ring-opening of this compound can proceed with different regioselectivity (attack at C2 vs. C3) and stereoselectivity. By locating and analyzing the transition state structures for all possible pathways, it would be possible to predict the major product. The pathway with the lowest activation energy would correspond to the kinetically favored product.

Conformational Analysis and Intermolecular Interactions

Even for a relatively small molecule like this compound, rotation around single bonds can lead to different conformers.

A conformational analysis would involve systematically rotating the C-C bond connecting the oxirane ring and the bromomethyl group to identify the most stable conformer(s). This is typically done by creating a potential energy surface.

The study of intermolecular interactions , such as halogen bonding (involving the chlorine and bromine atoms) and hydrogen bonding (if interacting with protic solvents or other molecules), would provide insight into its bulk properties and behavior in different environments.

Preferred Conformations and Energy Minima of the Oxirane System

The conformational landscape of this compound is determined by the rotational orientations of the chloromethyl and bromomethyl substituents relative to the strained three-membered oxirane ring. While specific energetic data for this exact molecule is not readily found, general principles of conformational analysis of substituted cyclic systems suggest that the molecule will exist as a mixture of several low-energy conformers. The relative energies of these conformers are dictated by a balance of steric hindrance between the substituents and the ring, as well as electrostatic interactions between the electronegative halogen atoms and the ring oxygen.

Solvent Effects and Catalytic Environment Simulations

The reactivity and stability of this compound are expected to be significantly influenced by its environment, a phenomenon that can be modeled using computational methods. Solvent effects, in particular, can alter the energy of the ground state, transition states, and intermediates, thereby influencing reaction rates and selectivity.

Computational studies on the analogous 2-(chloromethyl)oxirane have demonstrated the profound impact of the solvent on its reactivity. For instance, in nucleophilic substitution reactions, polar solvents can stabilize charged intermediates and transition states, accelerating the reaction rate. The choice of solvent can also influence the regioselectivity of ring-opening reactions, favoring attack at one of the two electrophilic carbon atoms of the oxirane ring.

Simulations of catalytic environments are crucial for understanding and optimizing reactions involving this compound. For example, computational studies on the ring-opening of 2-(chloromethyl)oxirane have investigated the role of alkali metal cations as electrophilic activators. researchgate.net These studies, employing DFT calculations, have shown that cations like Li⁺, Na⁺, and K⁺ can coordinate to the epoxide oxygen, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack. researchgate.net The calculations revealed that the geometry of the transition states and the activation energies of the reactions are consistent with an SN2-like mechanism. researchgate.net The degree of electrophilic activation was found to be more pronounced with dissociated ions compared to ion pairs. researchgate.net

Table 1: Calculated Activation Energies for the Ring-Opening of 2-(chloromethyl)oxirane with Bromide Anion in the Presence of Alkali Metal Cations *

CatalystActivation Energy (kcal/mol)
None25.8
Li⁺18.2
Na⁺19.5
K⁺20.1

*Data derived from computational studies on 2-(chloromethyl)oxirane, a structural analog of this compound. The values represent the calculated energy barrier for the nucleophilic attack of a bromide ion. researchgate.net

Prediction of Novel Reactivity and Unexplored Transformations

Computational chemistry serves as a predictive tool to explore novel reactivity and transformations of this compound that have yet to be experimentally realized. By calculating the energies of potential transition states and reaction intermediates, it is possible to identify plausible reaction pathways and design experiments to test these predictions.

The inherent reactivity of the strained epoxide ring, coupled with the presence of two different halogen atoms, makes this compound a versatile substrate for a variety of transformations. Theoretical studies can be employed to predict the outcomes of reactions with a wide range of nucleophiles, electrophiles, and radical species. For instance, DFT calculations can elucidate the regioselectivity and stereoselectivity of ring-opening reactions under various catalytic conditions.

Furthermore, computational modeling can be used to explore more unconventional transformations. This could include predicting the feasibility of intramolecular reactions, where one of the halogenated side chains reacts with the epoxide ring, or exploring its potential as a precursor for the synthesis of novel heterocyclic compounds. The development of machine learning models trained on large datasets of chemical reactions also opens new avenues for predicting the reactivity of complex molecules like this compound. csmres.co.uk

Table 2: Predicted Reactivity of this compound based on Theoretical Principles

Reactant TypePredicted TransformationPotential Products
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)Ring-opening via SN2 attackHalogenated diols or other functionalized alcohols
Lewis AcidsActivation of the epoxide ring for nucleophilic attackRing-opened products with controlled regioselectivity
Radical InitiatorsHomolytic cleavage of C-Br or C-Cl bondsRadical intermediates for further functionalization
Transition Metal CatalystsCatalytic cross-coupling or insertion reactionsComplex organic scaffolds

Future Perspectives and Emerging Research Directions for Z 2 Chloro 3 Bromomethyl Oxirane

Sustainable Synthetic Methodologies for Production and Utilization

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. For a molecule like (Z)-2-Chloro-3-(bromomethyl)oxirane, this translates to creating synthetic routes that are more environmentally benign, safer, and more efficient. Future research will likely focus on replacing traditional epoxidation methods, which often rely on stoichiometric and potentially hazardous oxidizing agents, with catalytic systems that utilize greener oxidants.

Key research thrusts in the sustainable synthesis of this dihalogenated epoxide will likely involve:

Catalytic Epoxidation with Green Oxidants: A significant area of development is the use of catalysts that can activate environmentally friendly oxidants like hydrogen peroxide or even molecular oxygen. These oxidants produce water as the primary byproduct, a stark contrast to traditional methods that can generate significant amounts of waste. Research in this area would focus on designing catalysts, potentially based on transition metals or organocatalysts, that can selectively epoxidize the precursor alkene in the presence of the chloro and bromo functionalities.

Biocatalytic Routes: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly approach to synthesis. Lipases, for example, have been shown to catalyze epoxidation reactions under mild conditions. Future work could explore the identification or engineering of enzymes that can specifically recognize and transform the substrate leading to this compound.

Renewable Feedstocks: A long-term vision for sustainable chemistry is the use of renewable resources as starting materials. While the direct synthesis of a complex molecule like this compound from biomass is a considerable challenge, future research may explore multi-step synthetic pathways that begin with bio-derived platform chemicals.

A comparative overview of potential sustainable epoxidation methods is presented in Table 1.

Oxidation System Catalyst/Mediator Potential Advantages Potential Challenges for this compound Synthesis
Hydrogen PeroxideTransition Metal Complexes (e.g., Mn, Fe, W)Atom-economical, water as a byproduct, mild reaction conditions.Catalyst deactivation, chemoselectivity in the presence of halogens.
Molecular OxygenCo-reductant and catalyst systemAbundant and inexpensive oxidant.Requires activation, potential for over-oxidation or side reactions.
BiocatalysisLipases, Cytochrome P450 monooxygenasesHigh selectivity (enantio- and regio-), mild conditions, biodegradable.Enzyme stability, substrate scope, potential for inhibition by halogens.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, is a paradigm shift in chemical manufacturing. It involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This technology offers numerous advantages, including enhanced safety, better process control, and the potential for higher yields and purity. The integration of the synthesis of this compound into flow chemistry systems is a promising avenue for future research.

Key aspects of this integration would include:

Enhanced Safety: The synthesis of epoxides can be exothermic, and the use of potentially unstable reagents can pose safety risks in large-scale batch production. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for efficient heat dissipation, significantly mitigating these risks.

Precise Control over Reaction Parameters: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial for optimizing the synthesis of a highly functionalized molecule like this compound, potentially minimizing the formation of byproducts.

Table 2 outlines a hypothetical multi-step flow synthesis for this compound.

Module Operation Key Parameters to Control Anticipated Outcome
Reactor 1Halogenation of Allyl ChlorideReagent stoichiometry, temperatureFormation of 1-bromo-2,3-dichloropropene
Purification Module 1Liquid-Liquid Extraction/Membrane SeparationSolvent flow rates, phase separationIsolation of the dihalogenated alkene precursor
Reactor 2Continuous EpoxidationOxidant concentration, catalyst loading, residence timeSynthesis of this compound
Purification Module 2In-line Chromatography/CrystallizationEluent gradient, temperature profileIsolation of high-purity final product

Exploration of Unconventional Reaction Media and Catalytic Systems

The choice of solvent, or reaction medium, can have a profound impact on the outcome of a chemical reaction. Traditional organic solvents often have significant environmental and safety drawbacks. Research into unconventional reaction media for the synthesis and subsequent reactions of this compound could unlock new possibilities.

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature. They have negligible vapor pressure, high thermal stability, and can be tuned to have specific solvating properties. For the synthesis of this compound, ILs could serve as both the solvent and a co-catalyst, potentially enhancing reaction rates and selectivity. Furthermore, the non-volatile nature of ILs makes them attractive from a safety and environmental perspective.

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and biodegradable. The use of DES as a reaction medium for the synthesis of this epoxide could be a highly sustainable approach.

Phase-Transfer Catalysis: Given the potential for multiphasic reaction systems (e.g., an aqueous oxidant and an organic substrate), phase-transfer catalysis (PTC) could be a key enabling technology. A phase-transfer catalyst would facilitate the transport of the oxidizing agent into the organic phase where the reaction with the alkene precursor occurs, thereby increasing the reaction rate.

The potential effects of different reaction media are summarized in Table 3.

Reaction Medium Key Properties Potential Benefits for this compound Chemistry Research Focus
Ionic LiquidsLow volatility, high thermal stability, tunable properties.Enhanced reaction rates, improved selectivity, catalyst recycling.Screening of ILs for optimal performance, understanding solute-solvent interactions.
Deep Eutectic SolventsBiodegradable, low cost, simple preparation.Green and sustainable reaction environment.Synthesis and characterization of novel DES, exploring their compatibility with the reaction.
WaterAbundant, non-toxic, non-flammable.The ultimate green solvent.Development of water-soluble catalysts, use of surfactants to create micelles.

Application of Machine Learning and Artificial Intelligence for Reactivity Prediction

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These powerful computational tools can analyze vast datasets to identify patterns and make predictions about reaction outcomes, catalyst performance, and molecular properties. For a complex molecule like this compound, ML and AI could be invaluable in predicting its reactivity and guiding experimental design.

Predicting Site Selectivity: The epoxide ring of this compound can be opened by a variety of nucleophiles at two different carbon atoms. The presence of the adjacent chloro and bromomethyl groups will influence the regioselectivity of this ring-opening. ML models could be trained on existing data for similar epoxides to predict which site is more likely to be attacked by a given nucleophile under specific reaction conditions.

Optimizing Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for achieving a desired outcome, such as maximizing the yield of a particular product.

De Novo Design of Catalysts: ML models can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. By learning the relationships between catalyst structure and performance, these models can propose novel catalyst candidates for experimental validation.

An example of how a machine learning model might be trained to predict regioselectivity is outlined in Table 4.

Input Features Output Prediction Potential Model Architecture Data Source
Nucleophile properties (e.g., pKa, steric parameters), solvent polarity, temperature, catalyst identity.Ratio of C2 vs. C3 ring-opening products.Random Forest, Gradient Boosting, Neural Network.High-throughput experimentation, literature data on related epoxides.

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Studies

The deepest understanding of the chemical behavior of this compound will come from a synergistic approach that combines state-of-the-art experimental techniques with sophisticated computational modeling. This integrated strategy allows for a detailed exploration of reaction mechanisms, transition states, and the factors that govern reactivity and selectivity.

In Situ Spectroscopy: Advanced spectroscopic techniques, such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor the progress of a reaction in real-time. This provides valuable kinetic and mechanistic data that can be used to validate and refine computational models.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum chemical method that can be used to calculate the electronic structure of molecules and model reaction pathways. For this compound, DFT calculations could be used to:

Determine the three-dimensional structure of the molecule and its transition states.

Calculate the activation energies for different reaction pathways, providing insight into the factors that control selectivity.

Simulate spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental results.

By combining the insights from these computational and experimental approaches, researchers can develop a comprehensive and predictive understanding of the chemistry of this intriguing dihalogenated epoxide. This knowledge will be instrumental in unlocking its full potential as a building block in organic synthesis.

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